Dilithium azelate
Description
Historical Context and Discovery
Dilithium azelate (C₉H₁₄Li₂O₄), a lithium carboxylate salt derived from azelaic acid, emerged as a critical compound in mid-20th-century industrial chemistry. Its development is closely tied to advancements in lithium complex greases, which began in earnest following the expiration of foundational lithium soap patents in the late 1950s. The first documented synthesis of lithium carboxylates involving azelaic acid appeared in U.S. Patent No. 2,898,296 (1959), where Pattendon et al. demonstrated that diesters of dicarboxylic acids, including azelaic acid, could enhance the co-crystallization of lithium soaps in grease formulations. This discovery addressed the limitations of earlier lithium stearate greases, which exhibited poor thermal stability. By the 1960s, subsequent patents, such as U.S. Patent No. 2,940,930, refined the synthesis process, emphasizing the use of azelaic acid esters to achieve higher dropping points (>260°C) in lubricants.
The compound’s industrial adoption accelerated in the 1980s, as evidenced by technical reports from organizations like the National Lubricating Grease Institute (NLGI), which highlighted its role in improving mechanical stability and water resistance in high-performance greases. These developments positioned this compound as a cornerstone material in aerospace and automotive lubrication systems.
Significance in Organometallic Chemistry
This compound occupies a unique niche in organometallic chemistry due to its dual functionality as both a structural and catalytic agent. Its molecular architecture features two lithium ions coordinated to the carboxylate groups of azelaic acid, forming a stable ionic lattice (Figure 1). This configuration enhances its thermal resilience, with a melting point of 160.5°C and a boiling point of 370.5°C. The compound’s ability to participate in Werner-type coordination complexes, though initially mischaracterized as a "marketing term," was later validated through X-ray diffraction studies, which revealed ordered crystalline domains in lithium complex greases.
In synthetic applications, this compound serves as a precursor for polyester formulations. For example, reactions with polyhydric alcohols like ethylene glycol yield thermally stable polymers used in lubricant base oils. Its role in facilitating co-crystallization—a process critical for stabilizing lithium soap thickeners—stems from the transient alcohols released during ester hydrolysis, which act as coupling agents between lithium stearate and this compound fibers.
Position within Lithium Carboxylate Family
This compound belongs to the broader class of lithium carboxylates, which includes dilithium adipate (C₆H₈Li₂O₄) and dilithium sebacate (C₁₀H₁₆Li₂O₄). These compounds share a general structure where lithium ions neutralize dicarboxylic acids, but their chain lengths and functional group spacing dictate distinct material properties. Azelaic acid’s nine-carbon backbone—a rare odd-numbered dicarboxylic acid—imparts unique solubility and crystallization kinetics compared to even-chain analogs like sebacic acid (C₁₀) or adipic acid (C₆).
Table 2: Comparative Analysis of Lithium Carboxylates
| Compound | Chain Length | Melting Point (°C) | Density (g/cm³) | Primary Application |
|---|---|---|---|---|
| This compound | C9 | 160.5 | 1.131 | High-temperature greases |
| Dilithium Adipate | C6 | 142.0 | 1.290 | Polymer stabilizers |
| Dilithium Sebacate | C10 | 168.0 | 1.198 | Aerospace lubricants |
The odd-carbon structure of azelaic acid reduces symmetry in the crystalline lattice, lowering melting points and enhancing solubility in nonpolar media. This property is exploited in greases, where this compound’s lower melting point accelerates production cycles compared to sebacate-based formulations. Furthermore, its compatibility with ester base oils—achieved through anhydrous synthesis routes—avoids hydrolysis issues common in aqueous lithium hydroxide processes.
Properties
CAS No. |
38900-29-7 |
|---|---|
Molecular Formula |
C9H16LiO4 |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
dilithium;nonanedioate |
InChI |
InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13); |
InChI Key |
RAOMROVPLONYOQ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-] |
Canonical SMILES |
[Li].C(CCCC(=O)O)CCCC(=O)O |
Other CAS No. |
38900-29-7 |
physical_description |
Liquid; OtherSolid |
Pictograms |
Irritant |
Related CAS |
123-99-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Raw Materials and Stoichiometric Considerations
Acids Used: The preparation typically involves azelaic acid (a C9 dicarboxylic acid) and often a hydroxy fatty acid such as 12-hydroxystearic acid (C18 hydroxy fatty acid) to form complex lithium soaps. The ratio of azelaic acid to hydroxy fatty acid is critical in defining the properties of the final product.
Lithium Source: Lithium hydroxide (usually aqueous lithium hydroxide solution around 8-10 wt%) is used to neutralize the acids and form the lithium salts.
Base Oil: A lubricating base oil (paraffinic or residual oil) serves as the reaction medium and final grease base.
- The mole ratio of hydroxy fatty acid to azelaic acid ranges approximately from 3:1 to 0.5:1, with a preferred range of 2:1 to 0.5:1. A commonly optimized ratio is about 8:5 moles (hydroxy fatty acid to azelaic acid) for best grease properties.
Detailed Process Parameters and Their Effects
| Parameter | Typical Range / Value | Effect on Product |
|---|---|---|
| Hydroxy fatty acid to azelaic acid mole ratio | 3:1 to 0.5:1 (preferably 2:1 to 0.5:1) | Influences dropping point and grease consistency |
| Temperature for acid dissolution | 240°F - 255°F (115°C - 124°C) | Ensures complete acid solubilization |
| Temperature before LiOH addition | 200°F - 210°F (93°C - 99°C) | Prevents water boiling during neutralization |
| Lithium hydroxide concentration | 8-10 wt% aqueous solution | Controls neutralization efficiency and soap quality |
| Lithium hydroxide addition rate | 0.05 - 0.30 lbs/min per 100 lbs grease | Controls reaction rate, minimizes free alkali |
| Water removal temperature | 415-420°F (213-216°C) | Ensures elimination of water, stabilizes soap |
| Gelation hold temperature/time | 220-240°F (104-116°C), 8-12 hours | Develops grease structure and consistency |
| Milling | Optional but recommended | Improves grease texture and uniformity |
Research Findings on Process Optimization
Effect of Acid Ratios on Dropping Point:
Research demonstrates that the highest dropping points of lithium complex greases are obtained when the mole ratio of azelaic acid to hydroxy stearic acid exceeds 0.5:1. For example, a ratio of 0.54 mole azelaic acid per mole hydroxy stearic acid yielded a dropping point of 540°F (282°C).
-
A rigorous two-stage heating process—initial heating to dissolve acids and neutralize, followed by high-temperature water removal and subsequent gelation—results in higher yields and superior grease properties.
-
Slight excess lithium hydroxide (about 0.031 mole above stoichiometric) ensures free alkali content of 0.1-0.2% by weight, balancing complete neutralization without compromising grease stability.
-
Boron esters and other additives can be introduced post-cooking to improve high-temperature performance without altering the core preparation chemistry of dilithium azelate-based greases.
Summary Table of Preparation Methods from Key Sources
| Source / Patent | Key Preparation Features | Advantages |
|---|---|---|
| US Patent 4582619A (1986) | Dissolution of azelaic and 12-hydroxystearic acids in base oil at 240-250°F; controlled addition of 9.4 wt% LiOH; cooling and milling steps | Facilitates grease mixing, consistent product quality |
| US Patent 3681242A (1972) | Two-stage heating: initial neutralization and water removal at 415-420°F; addition of paraffinic oil; gelation at 220°F for 8-12 hours | High dropping point (up to 540°F), good yield, controlled free alkali |
| Research by Lorimor (2009) | Use of boron esters as additives post-preparation to improve high-temp capability of lithium soaps including azelate complexes | Flexibility in manufacturing, enhanced thermal stability |
Chemical Reactions Analysis
Thermal Decomposition
Under high temperatures, dilithium azelate undergoes decomposition, releasing hazardous gases:
| Condition | Products Observed | Source |
|---|---|---|
| Thermal decomposition | Carbon oxides (CO, CO₂), toxic gases |
Experimental SDS data confirm that combustion or excessive heat liberates these products , though exact temperature thresholds are unspecified.
Reactivity with Incompatible Materials
This compound reacts with strong acids, bases, and oxidizers, as noted in safety assessments:
Reaction with Strong Acids
Protonation of the azelate ion occurs, regenerating azelaic acid:
This reaction is cited in multiple SDS under "Incompatible Materials" .
Reaction with Oxidizers
Exposure to strong oxidizers (e.g., peroxides) may lead to oxidation of the organic backbone, though specific products are not detailed .
Environmental Degradation
Biodegradation studies under OECD guidelines reveal its environmental fate:
| Test Method | Result | Source |
|---|---|---|
| OECD 301D | Inherently biodegradable | |
| OECD 301B | Not readily degradable (zinc salts) |
This compound itself is inherently biodegradable, but formulations with zinc salts or aromatic amines show reduced degradability .
Toxicological Byproducts
Thermal degradation or combustion may produce:
-
Carbon monoxide (CO)
-
Irritant volatile organic compounds (VOCs)
These byproducts are highlighted in SDS sections on hazardous decomposition .
Scientific Research Applications
Dilithium azelate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is investigated for its potential therapeutic effects, particularly in dermatology for treating conditions like acne.
Industry: It is used in the production of polymers, lubricants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which nonanedioic acid, dilithium salt exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its lithium ions can also influence cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dilithium Oxalate (CAS 553-91-3)
Dilithium oxalate, the lithium salt of oxalic acid (a two-carbon dicarboxylic acid), shares functional similarities as a lithium-based carboxylate but differs significantly in chain length and applications.
The longer carbon chain in this compound enhances its hydrophobicity, making it more suitable for lubricants, whereas dilithium oxalate’s shorter chain favors solubility in polar solvents for electrochemical applications .
Azelaic Acid and Derivatives
Azelaic acid (C₉H₁₆O₄) and its derivatives, such as diethyl azelate (C₁₃H₂₄O₄), highlight the role of functional groups in dictating properties:
This compound’s ionic nature distinguishes it from the covalent ester (diethyl azelate) and the parent acid, enabling unique thermal and tribological properties in industrial formulations .
Lead Azelate
Lead azelate (Pb(C₉H₁₆O₄)₂), a heavy metal carboxylate, contrasts sharply with this compound in toxicity and applications.
| Property | Lead Azelate | This compound |
|---|---|---|
| Metal Ion | Pb²⁺ | Li⁺ |
| NMR Characteristics | Isotropic shift: 1188 ppm (²⁰⁷Pb NMR) | Not reported |
| Toxicity | High (lead toxicity) | Moderate (acute oral toxicity) |
| Applications | Cultural heritage preservation, pigments | Industrial lubricants |
Lead azelate’s ²⁰⁷Pb NMR parameters (span: 2640 ppm, skew: 0.66) reflect its distinct coordination geometry compared to shorter-chain lead carboxylates like stearate or palmitate . In contrast, this compound’s lighter metal ion reduces environmental persistence but limits its use in specialized material science applications .
Q & A
Basic: What are the established methods for synthesizing Dilithium azelate with high purity?
Answer:
Synthesis typically involves reacting stoichiometric equivalents of lithium hydroxide (LiOH) and azelaic acid (HOOC-(CH₂)₇-COOH) in an aqueous or alcoholic solvent under controlled pH and temperature. Purification steps include recrystallization from ethanol/water mixtures, followed by vacuum drying. Characterization via elemental analysis (C, H, Li content), FT-IR (carboxylate stretching bands at ~1550–1650 cm⁻¹), and X-ray diffraction (to confirm crystalline structure) is critical .
Basic: How can spectroscopic techniques characterize the structural properties of this compound?
Answer:
- FT-IR : Identifies symmetric/asymmetric carboxylate vibrations (~1400–1650 cm⁻¹) to confirm salt formation.
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O) resolve proton environments in the azelate backbone.
- XRD : Determines crystallographic parameters (e.g., lattice constants) and phase purity by matching experimental patterns with theoretical simulations .
Advanced: How does the crystallization behavior of this compound in polymer matrices influence material properties?
Answer:
In polymer composites (e.g., polyesters), this compound can act as a nucleating agent. Preferential crystallization of azelate units (observed via DSC and XRD) enriches the amorphous phase with lithium ions, altering mechanical strength and ionic conductivity. Experimental deviations from theoretical phase diagrams (e.g., at <72% azelate content) suggest kinetic factors like cooling rates dominate crystallization kinetics .
Advanced: What methodologies resolve contradictions between theoretical predictions and experimental data in this compound crystallization?
Answer:
Discrepancies arise from assumptions in ideal solution models (e.g., neglecting co-crystallization). To address this:
Use in situ XRD or Raman spectroscopy to track real-time crystallization.
Apply non-ideal thermodynamic models (e.g., Flory-Huggins) incorporating interaction parameters between azelate and matrix components.
Compare experimental phase diagrams (via DSC) with computational simulations (e.g., CALPHAD) .
Advanced: What are the environmental and toxicological implications of this compound based on DNEL/PNEC values?
Answer:
- DNEL (Derived No-Effect Level): 13.5 mg/kg/day for dermal exposure in industrial settings, indicating chronic systemic toxicity thresholds.
- PNEC (Predicted No-Effect Concentration): 0.023 mg/L (freshwater) and 0.002 mg/L (marine) for acute aquatic toxicity.
Risk assessments must consider bioaccumulation potential and degradation pathways (e.g., hydrolysis) .
Advanced: How does this compound interact with other esters in co-crystallization processes?
Answer:
In mixtures (e.g., with dimethyl azelate), co-crystallization reduces phase separation by disrupting long-chain packing. Techniques like polarized light microscopy and XRD reveal hybrid crystal lattices. For biodiesel applications, azelate esters lower cloud points by ~3–5°C via co-crystallization with fatty acid methyl esters (FAMEs) .
Basic: What analytical techniques are critical for assessing this compound’s thermal stability?
Answer:
- TGA/DSC : Measures decomposition onset temperature (typically >200°C) and endo/exothermic events.
- Hot-stage microscopy : Visualizes phase transitions (e.g., melting, recrystallization) under controlled heating.
- Mass spectrometry (EI/CI) : Identifies volatile decomposition products (e.g., CO₂, hydrocarbons) .
Advanced: How do synthesis parameters affect the stoichiometric ratios in this compound?
Answer:
Variations in reactant molar ratios (LiOH:azelaic acid) yield lithium-deficient or excess phases. Optimize via:
pH titration to ensure complete neutralization (pH ~8–9).
Conductivity measurements to monitor ion dissociation.
Rietveld refinement of XRD data to quantify phase impurities .
Advanced: What strategies mitigate phase separation in this compound-containing composites?
Answer:
- Additive engineering : Incorporate plasticizers (e.g., glycerol) to reduce crystallinity.
- Processing control : Quench samples rapidly to kinetically trap homogeneous phases.
- Surface modification : Functionalize azelate with alkyl chains to enhance compatibility with hydrophobic matrices .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
Store in airtight containers under inert gas (e.g., argon) at ≤25°C. Avoid exposure to moisture (hygroscopicity ~5% w/w at 60% RH) and UV light, which accelerates carboxylate decarboxylation. Regularly validate stability via FT-IR and XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
